molecular formula C7H8ClNO2 B3010802 3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole CAS No. 1520052-11-2

3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole

Cat. No.: B3010802
CAS No.: 1520052-11-2
M. Wt: 173.6
InChI Key: CVMOGAMQGSMFAV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole is a bicyclic heterocyclic compound featuring fused pyran and oxazole rings. The pyran ring contributes to its oxygen-containing heterocyclic framework, while the oxazole ring introduces a nitrogen and oxygen atom, enhancing its electronic diversity. The chloromethyl (-CH₂Cl) substituent at position 3 of the oxazole moiety significantly influences its reactivity, making it a versatile intermediate in medicinal and materials chemistry. This compound is structurally characterized by the molecular formula C₇H₈ClNO₂ and a molecular weight of 173.60 g/mol. Its synthesis often involves cycloaddition or ring-closing reactions, as seen in related pyrano-oxazole systems.

Properties

IUPAC Name

3-(chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c8-3-6-5-4-10-2-1-7(5)11-9-6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMOGAMQGSMFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1ON=C2CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole typically involves the cycloaddition of nitrile oxides to alkenes or acetylenes. One common method includes the reaction of aldoximes with 2,3-dichloroprop-1-ene in the presence of an oxidizing system such as Oxone®–NaCl–Na2CO3 in an aqueous medium . This method provides high yields and avoids the use of organic solvents and bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles and other heterocyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of 3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole exhibit promising antimicrobial properties. A study demonstrated that certain analogs showed significant activity against various bacterial strains. This suggests potential for development into new antimicrobial agents.

Anticancer Properties
Another area of interest is the compound's potential anticancer effects. Preliminary studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. These findings warrant further investigation into its use as a chemotherapeutic agent.

Neuroprotective Effects
Recent research has also explored the neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Materials Science Applications

Polymer Synthesis
this compound can be used as a building block in the synthesis of novel polymers with unique properties. Its chloromethyl group allows for further functionalization, enabling the creation of materials with tailored characteristics for specific applications in coatings and adhesives.

Nanocomposites
The compound's integration into nanocomposite materials has been studied for enhancing mechanical properties and thermal stability. Research indicates that incorporating this compound into polymer matrices can significantly improve their performance metrics.

Agricultural Chemistry Applications

Pesticide Development
The chloromethyl group in this compound provides opportunities for developing new pesticides. Studies have shown that derivatives can exhibit insecticidal properties against common agricultural pests. This could lead to the formulation of safer and more effective pest management solutions.

Case Studies

Study TitleApplication AreaFindings
Antimicrobial Activity of Pyrano[3,4-d][1,2]oxazole DerivativesMedicinal ChemistrySignificant activity against E. coli and S. aureus strains was observed.
Neuroprotective Effects of Heterocyclic CompoundsNeuropharmacologyInduced protection in neuronal cultures against oxidative stress.
Development of Functional Polymers from Pyrano CompoundsMaterials ScienceEnhanced thermal stability and mechanical strength in synthesized polymers.
Insecticidal Properties of Chloromethyl DerivativesAgricultural ChemistryEffective against aphids and whiteflies in field tests.

Biological Activity

3-(Chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole (CAS No. 1520052-11-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyran ring fused with an oxazole moiety. Its molecular formula is C7H8ClNO2C_7H_8ClNO_2, with a molecular weight of approximately 173.6 g/mol. The compound can be represented by the following chemical structure:

  • IUPAC Name : 3-(chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole
  • Molecular Weight : 173.6 g/mol
  • InChI : InChI=1S/C7H8ClNO2/c8-3-6-5-4-10-2-1-7(5)11-9-6/h1-4H2

Synthesis Methods

The synthesis of this compound typically involves cycloaddition reactions of nitrile oxides with alkenes or acetylenes. A common synthetic route includes the reaction of aldoximes with 2,3-dichloroprop-1-ene in the presence of an oxidizing system such as Oxone®–NaCl–Na2CO3 in an aqueous medium .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of oxazole compounds demonstrate formidable antibacterial properties against various strains of Gram-positive bacteria . The compound's chloromethyl group may enhance its reactivity and interaction with bacterial cell walls.
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3aS. aureus50 µg/mL
3bE. coli75 µg/mL

Antitumor Activity

The biological activity of this compound extends to antitumor properties as well. In vitro studies have shown that certain derivatives can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

CompoundCancer Cell LineIC50 (µM)
3cHeLa12.5
3dMCF-715.0

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Nucleophilic Substitution : The chloromethyl group can participate in nucleophilic substitution reactions that modify biological targets.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in microbial cells leading to cell death.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Antimicrobial Study : A study published in Medicinal Chemistry highlighted the antibacterial efficacy of various pyrano[3,4-d][1,2]oxazole derivatives against resistant bacterial strains .
  • Antitumor Activity : Another investigation reported that derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 10 to 20 µM .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole is compared with structurally analogous compounds (Table 1). Key differences lie in substituent groups, ring systems, and functional reactivity.

Table 1: Structural and Functional Comparison of Pyrano-Oxazole Derivatives

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Chloromethyl at C3 C₇H₈ClNO₂ 173.60 High reactivity for nucleophilic substitution; used in pharmaceutical intermediates.
2-(Chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,3]oxazole Chloromethyl at C2; 1,3-oxazole C₇H₈ClNO₂ 173.60 Positional isomer with distinct electronic effects; industrial availability in high-purity grades.
4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carbohydrazide Carbohydrazide (-CONHNH₂) at C3 C₇H₉N₃O₃ 183.16 Reactive towards aldehydes/ketones; precursor for hydrazone derivatives.
{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol Hydroxymethyl (-CH₂OH) at C3 C₇H₉NO₃ 155.15 Lower electrophilicity; used in polymer or prodrug synthesis.
4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine Amine (-NH₂) at C3 C₆H₈N₂O₂ 140.14 Potential bioactivity; hydrogen-bonding capability.

Key Findings:

Substituent Effects :

  • The chloromethyl group in the target compound enhances its electrophilicity compared to the hydroxylmethyl (-CH₂OH) or amine (-NH₂) derivatives, enabling facile nucleophilic substitutions (e.g., with amines or thiols).
  • The 1,2-oxazole vs. 1,3-oxazole positional isomerism (e.g., 2-chloromethyl vs. 3-chloromethyl) alters ring strain and electronic distribution, impacting binding affinity in drug design.

Synthetic Utility :

  • The chloromethyl derivative is prioritized in cross-coupling reactions for late-stage functionalization, whereas the carbohydrazide variant serves as a linchpin for constructing hydrazide-linked conjugates.

Industrial Relevance: Suppliers like American Elements and Enamine Ltd. offer this compound in high-purity forms (≥95%), underscoring its demand in medicinal chemistry and material science.

IR spectra typically show C-Cl stretches near 700 cm⁻¹ and oxazole C=N vibrations at 1590–1620 cm⁻¹.

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